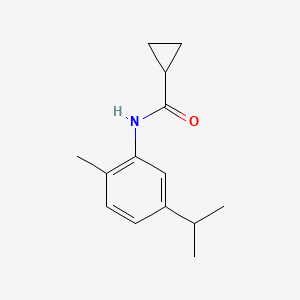![molecular formula C14H19N3O5 B2724218 3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine CAS No. 2380192-89-0](/img/structure/B2724218.png)
3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, featuring multiple functional groups, makes it a subject of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine typically involves multi-step organic synthesis. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups through a series of reactions. Common synthetic routes include cyclization reactions, oxidation, and reduction steps, often under controlled conditions to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to handle the complex reaction sequences. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as chromatography and recrystallization are essential to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Used to modify the oxidation state of specific atoms within the molecule.
Substitution: Functional groups can be replaced with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraene
- (1R,9R,13R)-1,13-Dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Uniqueness
3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine is unique due to its specific tricyclic structure and the presence of multiple functional groups that confer distinct chemical and biological properties
特性
IUPAC Name |
azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5.H3N/c1-6-11-9(7(5-17)4-15-6)8-3-14(2,21-11)16-12(18)10(8)13(19)20;/h4,8,10,17H,3,5H2,1-2H3,(H,16,18)(H,19,20);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAHNGLYGFKYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3(CC2C(C(=O)N3)C(=O)O)C)CO.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2724140.png)
![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2724141.png)

![1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2724144.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(furan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2724146.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2724147.png)


![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724151.png)

![1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2724156.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2724157.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)
